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Compound of Interest

Compound Name:
Methyl 2-methylquinoline-6-

carboxylate

Cat. No.: B180422 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 2-methylquinoline-6-carboxylate is a quinoline derivative that serves as

a key intermediate in the synthesis of various biologically active molecules and pharmaceutical

compounds.[1][2] Its structural integrity and purity are paramount for successful downstream

applications in drug discovery and materials science. This document provides a comprehensive

overview of the analytical techniques and detailed protocols for the thorough characterization of

this compound, ensuring reliable and reproducible research outcomes.

The primary analytical techniques discussed include Nuclear Magnetic Resonance (NMR)

Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight

confirmation and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for

purity assessment, and X-ray Crystallography for definitive solid-state structure determination.

Data Presentation: Quantitative Summary
The following tables summarize the key physicochemical and spectroscopic data for Methyl 2-
methylquinoline-6-carboxylate.

Table 1: Physicochemical Properties
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Property Value Reference

Molecular Formula C₁₂H₁₁NO₂ [3]

Molecular Weight 201.22 g/mol [3]

CAS Number 108166-01-4 [3][4]

| Appearance | White to Yellow Solid |[5][6] |

Table 2: ¹H NMR Spectroscopic Data (400.1 MHz, DMSO-d₆)[6]

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

8.62 d 2.0 H-5

8.44 d 8.5 H-8

8.15 dd 8.8, 2.0 H-7

7.99 d 8.8 H-4

7.51 d 8.5 H-3

3.91 s - -COOCH₃

| 2.68 | s | - | -CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (100.6 MHz, DMSO-d₆)[6]
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Chemical Shift (δ, ppm) Assignment

165.9 C=O (ester)

161.7 C-2

149.1 C-8a

137.5 C-4

130.7 C-7

128.7 C-5

128.4 C-6

126.5 C-4a

125.5 C-8

123.1 C-3

52.3 -COOCH₃

| 25.1 | -CH₃ |

Table 4: Typical HPLC-UV Method Parameters for Purity Analysis of Quinoline Derivatives

Parameter Typical Value/Condition Reference

System
HPLC with UV or DAD
Detector

[7][8]

Column
Reverse-phase C18 (e.g., 4.6

x 250 mm, 5 µm)
[7][9]

Mobile Phase
Acetonitrile and Water (or

buffer)
[7][9]

Elution Mode Isocratic or Gradient [10]

Flow Rate 1.0 mL/min [9]

Detection Wavelength ~225 nm [9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Note_High_Performance_Liquid_Chromatography_HPLC_Method_for_the_Analysis_and_Quantification_of_Quinoline_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Mass_Spectrometry_of_Quinoline_2_carboxylic_Acid.pdf
https://www.benchchem.com/pdf/Application_Note_High_Performance_Liquid_Chromatography_HPLC_Method_for_the_Analysis_and_Quantification_of_Quinoline_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Determination_of_Quinoline_Compounds.pdf
https://www.benchchem.com/pdf/Application_Note_High_Performance_Liquid_Chromatography_HPLC_Method_for_the_Analysis_and_Quantification_of_Quinoline_Derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Determination_of_Quinoline_Compounds.pdf
https://www.researchgate.net/publication/6331701_Development_of_a_SPEHPLCDAD_method_for_the_determination_of_antileishmanial_2-substituted_quinolines_and_metabolites_in_rat_plasma
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Determination_of_Quinoline_Compounds.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Determination_of_Quinoline_Compounds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| Column Temperature | Ambient or 30 °C |[1] |

Table 5: Expected Fragmentation Pathways in Mass Spectrometry

Ionization Mode Precursor Ion
Expected Key
Fragment Ions
(m/z)

Description

ESI+ [M+H]⁺ (202.08) 170.06
Loss of methanol
(CH₃OH)

ESI+ [M+H]⁺ (202.08) 142.06

Loss of

methoxycarbonyl

radical (·COOCH₃)

followed by H

rearrangement

EI [M]⁺• (201.08) 170.06
Loss of methoxy

radical (·OCH₃)

| EI | [M]⁺• (201.08) | 142.05 | Loss of carboxylate group and methyl radical |

Experimental Protocols & Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules in solution.

Protocol:

Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl 2-methylquinoline-
6-carboxylate and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it

into the magnet.
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Data Acquisition:

Tune and shim the probe to the sample.

Acquire a ¹H NMR spectrum using a standard pulse program. A spectral width of 12-16

ppm is typical.

Acquire a ¹³C NMR spectrum. A spectral width of 220-240 ppm is generally sufficient.

(Optional) Perform 2D NMR experiments like COSY, HSQC, and HMBC to confirm

assignments.[11]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the resulting spectra.

Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Calibrate the ¹³C spectrum accordingly (δ ≈ 39.52 ppm).

Integrate the peaks in the ¹H spectrum and identify chemical shifts, multiplicities, and

coupling constants.
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Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample (5-10 mg) Dissolve in DMSO-d6 (~0.6 mL) Transfer to NMR Tube Insert into Spectrometer Tune & Shim Acquire 1H, 13C, 2D Spectra Fourier Transform Phase & Baseline Correction Calibrate & Integrate Assign Structure
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Prepare Mobile Phase
(ACN/Water)

Equilibrate HPLC System
(C18 Column)

Prepare Sample & Standard
(0.1 mg/mL)

Filter through 0.45 µm Filter

Inject Sample

Set Method Parameters
(Flow, Wavelength)

Inject Blank

Inject Standard

Acquire Chromatogram

Integrate Peaks

Calculate Purity (%)
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Analytical Techniques

Derived Information

Methyl 2-methylquinoline-6-carboxylate
(C12H11NO2)

NMR Spectroscopy
(1H, 13C)

Mass Spectrometry
(LC-MS)

X-ray Crystallography
(Optional)

Connectivity & Chemical Environment
(Proton/Carbon Skeleton)

Molecular Weight (201.22)
& Fragmentation Pattern

3D Structure & Stereochemistry
(Solid State)

Confirmed Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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